REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[CH:6][C:5]([O:10][CH3:11])=[C:4]([O:12][CH3:13])[CH:3]=1.Cl.[N:15]([O-])=O.[Na+]>>[NH2:9][C:8]1[C:7]2[C:2](=[CH:3][C:4]([O:12][CH3:13])=[C:5]([O:10][CH3:11])[CH:6]=2)[NH:1][N:15]=1 |f:2.3|
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C=C1C#N)OC)OC
|
Name
|
|
Quantity
|
329 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
stannous chloride
|
Quantity
|
33.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
153 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The temperature was held below 0° during the addition
|
Type
|
CUSTOM
|
Details
|
between 0° to 20°
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
air dried overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 20-30 min
|
Duration
|
25 (± 5) min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was cooled
|
Type
|
ADDITION
|
Details
|
treated with sodium hydroxide (10% - 290 ml)
|
Type
|
CUSTOM
|
Details
|
to precipitate a tan solid
|
Type
|
CUSTOM
|
Details
|
dried at 60°
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NNC2=CC(=C(C=C12)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57 g | |
YIELD: CALCULATEDPERCENTYIELD | 147.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |